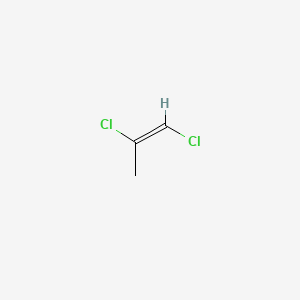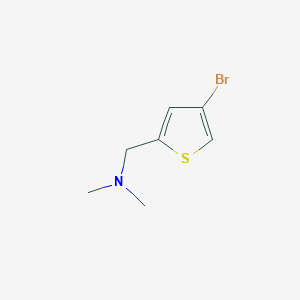
1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine
Descripción general
Descripción
1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine, also known as 4-Bromo-2,5-dimethoxy-N,N-dimethylamphetamine (DOB) is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized by Alexander Shulgin in 1967 and has been used in scientific research since then. DOB is a potent and long-lasting psychedelic drug that has been used in various scientific studies to understand the mechanism of action of psychedelic drugs.
Mecanismo De Acción
The mechanism of action of DOB is not fully understood, but it is believed to be similar to other psychedelic drugs. DOB is thought to activate the serotonin 2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine. This activation is believed to be responsible for the psychedelic effects of the drug.
Biochemical and Physiological Effects:
DOB has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to visual hallucinations. DOB has been shown to have long-lasting effects, with the effects lasting up to 24 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOB has several advantages for use in lab experiments. It is a potent and long-lasting psychedelic drug that can be used to study the effects of psychedelic drugs on the brain and behavior. However, there are also some limitations to using DOB in lab experiments. The long-lasting effects of the drug can make it difficult to conduct experiments over a short period of time. Additionally, the potency of the drug can make it difficult to control the dosage and ensure the safety of the participants.
Direcciones Futuras
There are several future directions for research on DOB. One area of research is to understand the long-term effects of the drug on the brain and behavior. Another area of research is to develop new drugs that target the serotonin 2A receptor and have fewer side effects than DOB. Additionally, research could focus on developing new methods for administering the drug that would allow for better control of the dosage and reduce the risk of adverse effects.
Aplicaciones Científicas De Investigación
DOB has been used in various scientific studies to understand the mechanism of action of psychedelic drugs. It has been used to study the effects of psychedelic drugs on the brain and behavior. DOB has been shown to activate the serotonin 2A receptor, which is believed to be responsible for the psychedelic effects of the drug.
Propiedades
IUPAC Name |
1-(4-bromothiophen-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-9(2)4-7-3-6(8)5-10-7/h3,5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYQUCSVRWXPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625121 | |
| Record name | 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine | |
CAS RN |
78909-24-7 | |
| Record name | 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

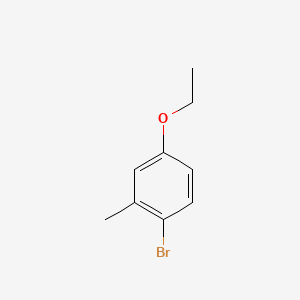

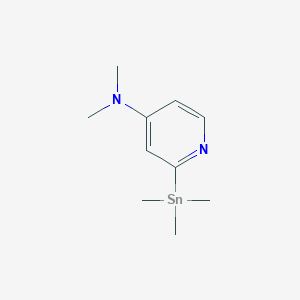
![Bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3031786.png)

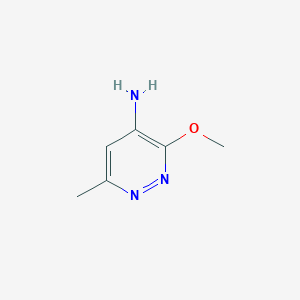

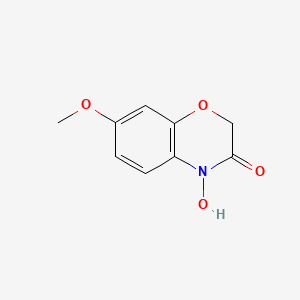

![(1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031798.png)

